3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
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Overview
Description
3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one is a natural product found in Gomphocarpus fruticosus, Asclepias, and Asclepias linaria with data available.
Scientific Research Applications
Natural Compound Isolation and Characterization
In a study focused on the secondary metabolites from Chilean flora, a β-agarofuran sesquiterpene was isolated from the seeds of Maytenus boaria. This compound showcases a decalin system esterified with acetate and furan-3-carboxylate, indicating the complexity and diversity of natural compounds and their potential applications in understanding plant chemistry and bioactivity (Paz et al., 2017).
Structural Analysis
The crystal structure of macrocyclic compounds, similar in complexity to the queried compound, was studied to understand their spatial arrangements and potential chemical reactivity. Such studies are crucial for developing synthetic methodologies or for the bioactivity assessment of complex molecules (Nguyen et al., 2017).
Bioactivity of Furan Derivatives
Furan derivatives isolated from the roots of Polyalthia evecta demonstrated antiplasmodial, antiviral, and cytotoxic activities. This highlights the potential therapeutic applications of furan-containing compounds and underscores the importance of studying structurally complex molecules for drug discovery (Kanokmedhakul et al., 2006).
Synthetic Approaches
Research into asymmetric synthesis of polyketide spiroketals from furan derivatives underlines the synthetic challenges and opportunities presented by complex natural products. This area of study is essential for the development of synthetic analogs with potential bioactivity or for use as chemical tools in biological research (Meilert et al., 2004).
Properties
Molecular Formula |
C29H42O8 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O8/c1-15-10-23(30)29(33)25(35-15)36-21-12-17-4-5-20-19(26(17,2)13-22(21)37-29)6-8-27(3)18(7-9-28(20,27)32)16-11-24(31)34-14-16/h11,15,17-23,25,30,32-33H,4-10,12-14H2,1-3H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
OFKILMDHPMNNBF-XJSPWRDXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |
SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Canonical SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Synonyms |
gomphoside gomphoside, (2alpha(2S,3S,4S,6R),3beta,5alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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